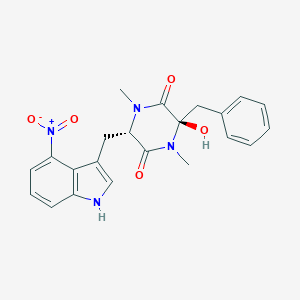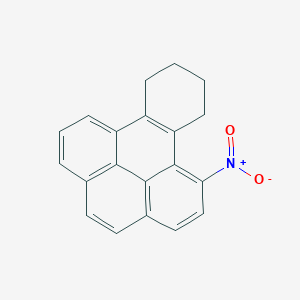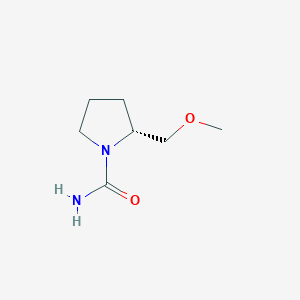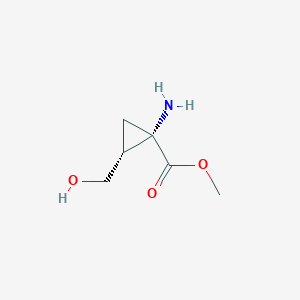
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S-) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CHPM and has a molecular formula of C6H9NO3.
作用機序
The mechanism of action of CHPM is not fully understood, but it is believed to act as a nucleophile in chemical reactions. CHPM can form covalent bonds with other molecules, which makes it useful in the synthesis of complex organic molecules.
生化学的および生理学的効果
CHPM has been shown to have a range of biochemical and physiological effects. In animal studies, CHPM has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using CHPM in lab experiments is its ability to act as a building block for the synthesis of complex organic molecules. However, CHPM is a relatively unstable compound and can be difficult to handle in the lab. It also has limited solubility in water, which can make it challenging to work with in aqueous environments.
将来の方向性
There are several future directions for research on CHPM. One potential area of research is the development of new synthetic methods for the production of CHPM and its derivatives. Another area of research is the investigation of the potential therapeutic applications of CHPM and its derivatives in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of CHPM and its biochemical and physiological effects.
合成法
The synthesis of CHPM can be achieved through a series of chemical reactions. One of the most common methods is the reaction between cyclopropanecarboxylic acid and formaldehyde in the presence of sodium borohydride. This reaction yields the intermediate compound, 1-amino-2-(hydroxymethyl)-cyclopropane carboxylic acid, which is then methylated to form CHPM.
科学的研究の応用
CHPM has been studied extensively for its potential applications in various fields of science. One of the primary areas of research has been its use as a building block for the synthesis of complex organic molecules. CHPM has been used as a precursor for the synthesis of amino acids, peptides, and other bioactive compounds.
特性
CAS番号 |
114498-10-1 |
|---|---|
製品名 |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S- |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
methyl (1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-5(9)6(7)2-4(6)3-8/h4,8H,2-3,7H2,1H3/t4-,6-/m0/s1 |
InChIキー |
QMPFHYRERLLRMN-NJGYIYPDSA-N |
異性体SMILES |
COC(=O)[C@@]1(C[C@H]1CO)N |
SMILES |
COC(=O)C1(CC1CO)N |
正規SMILES |
COC(=O)C1(CC1CO)N |
同義語 |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
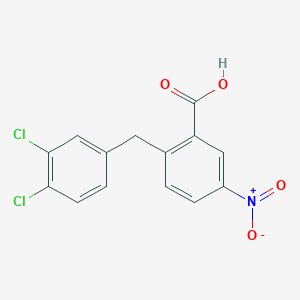
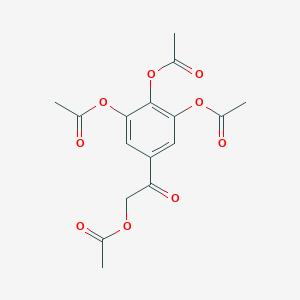
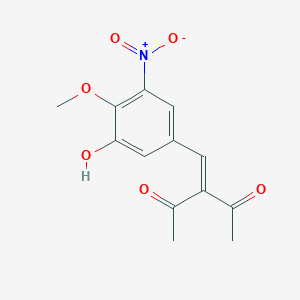
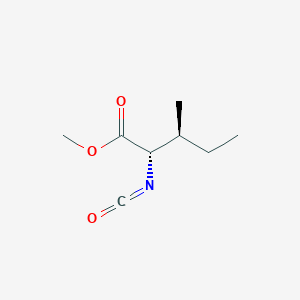
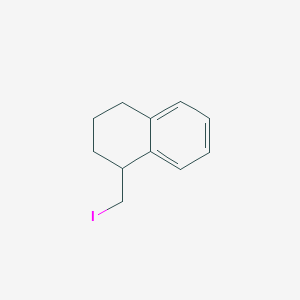
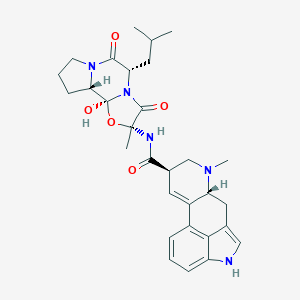
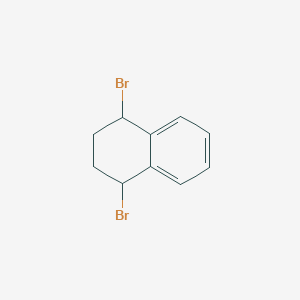
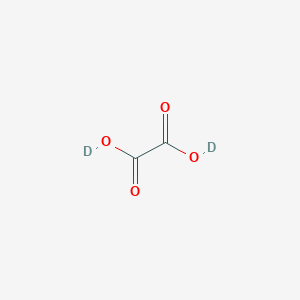
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
